4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-8-11(12(13(15)16)14-19-8)7-18-10-5-3-4-9(6-10)17-2/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFQDKGIXAAERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)O)COC2=CC=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901170998 | |
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
905808-61-9 | |
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905808-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(3-Methoxyphenoxy)methyl]-5-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901170998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methoxyphenol with an appropriate isoxazole derivative under specific conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions. The reaction conditions often include controlled temperatures and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid. In vitro tests demonstrate effectiveness against a range of pathogens, including bacteria and fungi. For instance, compounds synthesized from similar isoxazole derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess similar properties .
Antioxidant Properties
The antioxidant capabilities of this compound are noteworthy. Research indicates that derivatives with isoxazole structures often exhibit strong radical scavenging activity, which can be beneficial in preventing oxidative stress-related damage in biological systems. The ability to inhibit free radicals positions this compound as a candidate for developing antioxidant therapies .
Anticancer Potential
Emerging studies suggest that 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid may have anticancer properties. Compounds within the isoxazole family have been evaluated for their cytotoxic effects on various cancer cell lines, including lung cancer cells (A549). These studies reveal promising results, indicating that modifications to the isoxazole structure can enhance anticancer activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s distinct features are best understood by comparing it to isoxazole derivatives with modifications in substituent groups:
Table 1: Key Structural Analogues and Properties
Key Observations :
- Substituent Effects: The 3-methoxyphenoxymethyl group in the target compound introduces both ether and methoxy functionalities, enhancing polarity compared to purely aromatic (e.g., p-tolyl) or hydrophobic substituents. This may improve solubility in polar solvents .
- Electronic Properties : Methoxy groups are electron-donating, which could alter the isoxazole ring’s electronic density, influencing reactivity and interactions with biological targets .
Biological Activity
4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data from various studies and case reports.
- Molecular Formula : C₁₃H₁₃NO₅
- CAS Number : 905808-61-9
- Molecular Weight : 251.25 g/mol
Antitumor Activity
Research indicates that derivatives of isoxazole compounds exhibit notable antitumor effects. For instance, studies have reported that isoxazole derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid have shown promising cytotoxicity against various cancer cell lines, potentially targeting pathways involved in cancer progression.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | <10 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 15 | Cell cycle arrest |
Anti-inflammatory Properties
The compound has also demonstrated anti-inflammatory properties, which are crucial for treating conditions such as arthritis and other inflammatory diseases. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, thereby reducing inflammation.
Antimicrobial Activity
Some studies have explored the antimicrobial potential of isoxazole derivatives. The compound has shown activity against both gram-positive and gram-negative bacteria, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Case Study on Antitumor Efficacy : A study involving a series of isoxazole derivatives found that one derivative exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value of 8 µM. The study concluded that the compound could be a lead for further development in breast cancer therapeutics.
- Clinical Implications in Inflammation : In a clinical trial assessing the efficacy of isoxazole derivatives in patients with rheumatoid arthritis, participants showed a marked reduction in joint swelling and pain after treatment with a related compound over six weeks.
The biological activity of 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound could modulate key signaling pathways such as NF-kB, which plays a critical role in inflammation and cancer.
- Induction of Apoptosis : By activating caspases and other apoptotic markers, it promotes programmed cell death in tumor cells.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-[(3-Methoxyphenoxy)methyl]-5-methylisoxazole-3-carboxylic acid, and how can reaction progress be monitored effectively?
- Methodological Answer : The compound can be synthesized via cyclization reactions catalyzed by anhydrous zinc chloride, as demonstrated in analogous isoxazole derivatives. Key steps include heating benzaldehyde oxime with ethyl acetoacetate at 60°C, followed by alkaline hydrolysis and acidification to isolate the carboxylic acid derivative . Reaction progress should be monitored using thin-layer chromatography (TLC) to confirm intermediate formation. Post-synthesis purification involves recrystallization from ethanol. Validation of intermediates and final products requires NMR (for structural confirmation) and HPLC (for purity assessment).
Q. What spectroscopic techniques are most effective for characterizing the carboxylic acid moiety and substituent groups in this compound?
- Methodological Answer :
- IR spectroscopy : Identify the O–H stretch of the carboxylic acid group (2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
- ¹H/¹³C NMR : Analyze the methoxyphenoxy methyl group (δ ~3.8 ppm for OCH₃ protons) and isoxazole ring protons (δ ~6.0–6.5 ppm).
- Mass spectrometry (MS) : Confirm molecular weight via [M+H]⁺ or [M−H]⁻ peaks.
These methods are adapted from structural analyses of related isoxazole-carboxylic acid derivatives .
Advanced Research Questions
Q. How do π-π stacking interactions and hydrogen bonding in the crystal lattice influence the compound’s physicochemical stability?
- Methodological Answer : X-ray crystallography reveals that stability is governed by:
- O–H···O hydrogen bonds forming head-to-head dimers.
- C–H···N interactions and π-π stacking between aromatic rings (slippage displacement ~1.284 Å, interplanar distance ~3.96 Å) .
These interactions can be computationally modeled using density functional theory (DFT) to predict packing efficiency and solubility. Experimentally, thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess stability under varying temperatures.
Q. What strategies resolve contradictions between computational predictions and experimental yields during derivative synthesis?
- Methodological Answer : Implement a feedback loop integrating:
- Quantum chemical calculations (e.g., Gaussian or ORCA) to predict reaction pathways and transition states.
- High-throughput screening to test computationally optimized conditions.
- Multivariate analysis (e.g., PCA or PLS) to correlate substituent electronic effects (Hammett constants) with reaction outcomes.
This approach, inspired by ICReDD’s reaction design framework, minimizes trial-and-error experimentation .
Q. How can substituent effects at the 3-methoxyphenoxy position be systematically studied to modulate biological activity?
- Methodological Answer :
- Structure-activity relationship (SAR) studies : Synthesize derivatives with varying substituents (e.g., halogens, alkyl groups) and evaluate their bioactivity (e.g., IC₅₀ in enzyme inhibition assays).
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding affinity to targets like MAPK, as seen in related isoxazole-carboxylates .
- Pharmacokinetic profiling : Assess solubility (via shake-flask method) and permeability (Caco-2 cell assays) to prioritize candidates.
Q. What advanced purification techniques are recommended for isolating byproducts formed during large-scale synthesis?
- Methodological Answer :
- Preparative HPLC : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate polar impurities.
- Countercurrent chromatography (CCC) : Effective for non-crystalline byproducts.
- Crystallization optimization : Screen solvents (e.g., ethanol/water mixtures) using Crystal16® to enhance yield and purity.
These methods are adapted from purification protocols for structurally complex isoxazoles .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
